molecular formula C21H18ClN3O4 B2982368 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 511237-80-2

4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2982368
CAS No.: 511237-80-2
M. Wt: 411.84
InChI Key: VNXOUPCRZLYZDK-UHFFFAOYSA-N
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Description

4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a quinoline, furan, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions The process begins with the preparation of the quinoline and furan intermediates, followed by their coupling through a pyrazole formation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.

    Reduction: Reduction reactions can be performed on the quinoline ring, especially at the chloro substituent.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests that it could interact with biological macromolecules in a specific manner.

Medicine

Medicinally, this compound or its derivatives might be investigated for their potential therapeutic effects. The quinoline moiety is known for its antimalarial properties, while the pyrazole ring is a common pharmacophore in anti-inflammatory drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might lend itself to applications in advanced material science.

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-7-methylquinoline: Shares the quinoline core but lacks the furan and pyrazole moieties.

    3-(furan-2-yl)-4,5-dihydro-1H-pyrazole: Contains the furan and pyrazole rings but lacks the quinoline and oxobutanoic acid groups.

    4-oxobutanoic acid: Simple oxobutanoic acid without the complex heterocyclic structure.

Uniqueness

What sets 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid apart is its combination of multiple heterocyclic rings and functional groups

Properties

IUPAC Name

4-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c1-12-4-5-13-10-14(21(22)23-15(13)9-12)17-11-16(18-3-2-8-29-18)24-25(17)19(26)6-7-20(27)28/h2-5,8-10,17H,6-7,11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXOUPCRZLYZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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